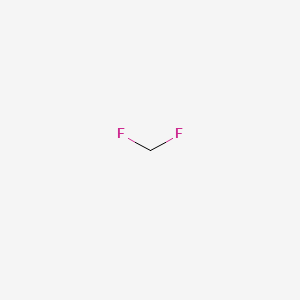

Difluoromethane

Cat. No. B1196922

Key on ui cas rn:

75-10-5

M. Wt: 52.023 g/mol

InChI Key: RWRIWBAIICGTTQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06156161

Procedure details

The presence of hydrogen chloride (HCl) in a HFC-125/CFC-115 containing stream further increases the difficulty of separating CFC-115 from HFC-125 compared to instances when HCl is not present. When a CFC-115/HFC-125 mixture also contains HCl, HFC-32 can be employed as an extractant in an extractive distillation that permits efficiently separating HFC-125 from CFC-115 and HCl. Extractive distillation can be employed when the components of a mixture may have differing volatilities; but, such a difference is insufficient to permit effectively separating the components by using conventional distillation. An HFC-32 extractive agent is added that causes the difference in volatilities of the components in the starting mixture to be become amplified such that the relative volatilities become sufficient to permit separation of the components in a distillation column. As previously disclosed in U.S. Pat. No. 5,421,964, which is hereby incorporated by reference, HCl can form a vapor-liquid equilibrium pinch point with HFC-125 and an azeotrope with CFC-115 that makes the separation of HFC-125 or CFC-115 from HCl by conventional distillation both inefficient and expensive. Such interactions further hinder removing CFC-115 from HFC-125 while in the presence of HCl. In accordance with the instant invention, HFC-32 can be employed as an extractant when distilling an HCl/HFC-125/CFC-115 mixture. HCl and CFC-115 are more volatile than HFC-125 when in the presence of HFC-32. Consequently, the HFC-125 can be removed in the bottoms of an extractive distillation column along with HFC-32. This aspect of the invention is shown by FIG. 3. Referring now to FIG. 3, an HFC-32 extraction agent is introduced at an upper feed point 1 of an extractive distillation column; whereas the first mixture requiring separation comprising HCl, CFC-115 and HFC-125, is introduced at a relatively lower point 2 in the column. The HFC-32 extraction agent passes downwardly through trays which are located at the center of the column and contacts a first mixture thereby forming a second mixture. While in the presence of the HFC-32, the HCl and CFC-115 become more volatile than the HFC-125, thereby allowing the HFC-125 to exit the column bottoms relatively free of HCl and CFC-115. The CFC-115 and HCl, which are exiting the top of the column 3 as column off-gas, can be condensed by using conventional reflux condensers 4. At least a portion of this condensed stream can be returned to the column as reflux, and the remainder removed as distillate 6. The HFC-125 and HFC-32 comprise a third mixture that exits from the bottom of the column 7, and can in turn can be recovered as product, or sent to yet another distillation column for separation. The specific conditions which can be used for practicing the invention depend upon a number of parameters such as the diameter of the column, feed points, number of separation stages in the column, among others. The operating pressure of the extractive distillation system may range from about 15 to 350 psia, normally about 50 to 300 psia. Typically, an increase in the HFC-32 feed rate relative to the CFC-115/HFC-125/HCl feed rate causes an increase in the purity of the separated HCl and CFC-115 relative to the HFC-125. Normally, increasing the reflux results in an decreased HFC-32 and HFC-125 in the overhead distillate. The temperature of the condenser, which is located adjacent to the top of the column, is normally sufficient to substantially condense the HCl and CFC-115.

Identifiers

|

REACTION_CXSMILES

|

C(F)(F)(F)[C:2](Cl)([F:4])[F:3].[CH:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11].Cl>>[CH2:2]([F:4])[F:3].[CH:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)Cl)(F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)Cl)(F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)F)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)Cl)(F)(F)F

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)F)(F)F

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)F)(F)F

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)Cl)(F)(F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the separation of HFC-125 or CFC-115 from HCl

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by conventional distillation both inefficient and expensive

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Such interactions further hinder removing CFC-115 from HFC-125 while in the presence of HCl

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling an HCl/HFC-125/CFC-115 mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Consequently, the HFC-125 can be removed in the

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

bottoms of an extractive distillation column along with HFC-32

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

an HFC-32 extraction agent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced at an upper feed point 1 of an extractive distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced at a relatively lower point 2 in the column

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The HFC-32 extraction agent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thereby forming a second mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by using conventional reflux condensers 4

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

as reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the remainder removed as distillate 6

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The HFC-125 and HFC-32 comprise a third mixture that exits from the bottom of the column 7, and can in turn can be recovered as product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

another distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for separation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

depend upon a number of parameters such as the diameter of the column, feed points, number of separation stages in the column, among others

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Typically, an increase in the HFC-32 feed rate relative to the CFC-115/HFC-125/HCl feed rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an increase in the purity of the separated HCl and CFC-115 relative to the HFC-125

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Normally, increasing the reflux

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06156161

Procedure details

The presence of hydrogen chloride (HCl) in a HFC-125/CFC-115 containing stream further increases the difficulty of separating CFC-115 from HFC-125 compared to instances when HCl is not present. When a CFC-115/HFC-125 mixture also contains HCl, HFC-32 can be employed as an extractant in an extractive distillation that permits efficiently separating HFC-125 from CFC-115 and HCl. Extractive distillation can be employed when the components of a mixture may have differing volatilities; but, such a difference is insufficient to permit effectively separating the components by using conventional distillation. An HFC-32 extractive agent is added that causes the difference in volatilities of the components in the starting mixture to be become amplified such that the relative volatilities become sufficient to permit separation of the components in a distillation column. As previously disclosed in U.S. Pat. No. 5,421,964, which is hereby incorporated by reference, HCl can form a vapor-liquid equilibrium pinch point with HFC-125 and an azeotrope with CFC-115 that makes the separation of HFC-125 or CFC-115 from HCl by conventional distillation both inefficient and expensive. Such interactions further hinder removing CFC-115 from HFC-125 while in the presence of HCl. In accordance with the instant invention, HFC-32 can be employed as an extractant when distilling an HCl/HFC-125/CFC-115 mixture. HCl and CFC-115 are more volatile than HFC-125 when in the presence of HFC-32. Consequently, the HFC-125 can be removed in the bottoms of an extractive distillation column along with HFC-32. This aspect of the invention is shown by FIG. 3. Referring now to FIG. 3, an HFC-32 extraction agent is introduced at an upper feed point 1 of an extractive distillation column; whereas the first mixture requiring separation comprising HCl, CFC-115 and HFC-125, is introduced at a relatively lower point 2 in the column. The HFC-32 extraction agent passes downwardly through trays which are located at the center of the column and contacts a first mixture thereby forming a second mixture. While in the presence of the HFC-32, the HCl and CFC-115 become more volatile than the HFC-125, thereby allowing the HFC-125 to exit the column bottoms relatively free of HCl and CFC-115. The CFC-115 and HCl, which are exiting the top of the column 3 as column off-gas, can be condensed by using conventional reflux condensers 4. At least a portion of this condensed stream can be returned to the column as reflux, and the remainder removed as distillate 6. The HFC-125 and HFC-32 comprise a third mixture that exits from the bottom of the column 7, and can in turn can be recovered as product, or sent to yet another distillation column for separation. The specific conditions which can be used for practicing the invention depend upon a number of parameters such as the diameter of the column, feed points, number of separation stages in the column, among others. The operating pressure of the extractive distillation system may range from about 15 to 350 psia, normally about 50 to 300 psia. Typically, an increase in the HFC-32 feed rate relative to the CFC-115/HFC-125/HCl feed rate causes an increase in the purity of the separated HCl and CFC-115 relative to the HFC-125. Normally, increasing the reflux results in an decreased HFC-32 and HFC-125 in the overhead distillate. The temperature of the condenser, which is located adjacent to the top of the column, is normally sufficient to substantially condense the HCl and CFC-115.

Identifiers

|

REACTION_CXSMILES

|

C(F)(F)(F)[C:2](Cl)([F:4])[F:3].[CH:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11].Cl>>[CH2:2]([F:4])[F:3].[CH:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)Cl)(F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)Cl)(F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)F)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)Cl)(F)(F)F

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)F)(F)F

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)F)(F)F

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)Cl)(F)(F)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the separation of HFC-125 or CFC-115 from HCl

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

by conventional distillation both inefficient and expensive

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Such interactions further hinder removing CFC-115 from HFC-125 while in the presence of HCl

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilling an HCl/HFC-125/CFC-115 mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Consequently, the HFC-125 can be removed in the

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

bottoms of an extractive distillation column along with HFC-32

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

an HFC-32 extraction agent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced at an upper feed point 1 of an extractive distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced at a relatively lower point 2 in the column

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The HFC-32 extraction agent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thereby forming a second mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by using conventional reflux condensers 4

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

as reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the remainder removed as distillate 6

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The HFC-125 and HFC-32 comprise a third mixture that exits from the bottom of the column 7, and can in turn can be recovered as product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

another distillation column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for separation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

depend upon a number of parameters such as the diameter of the column, feed points, number of separation stages in the column, among others

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Typically, an increase in the HFC-32 feed rate relative to the CFC-115/HFC-125/HCl feed rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an increase in the purity of the separated HCl and CFC-115 relative to the HFC-125

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Normally, increasing the reflux

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |